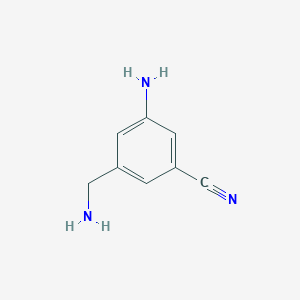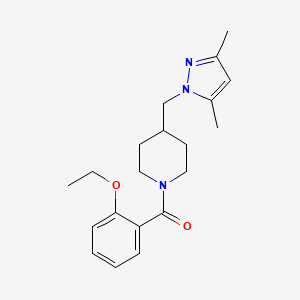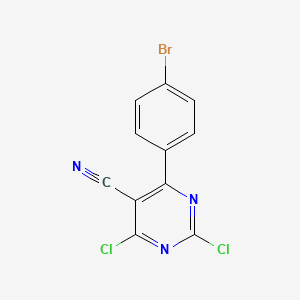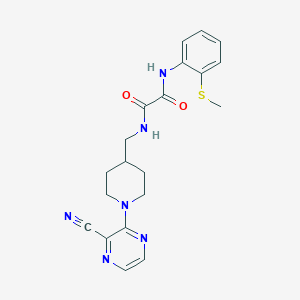
2-(benzyloxy)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain several functional groups including a benzyloxy group, an acetamide group, a dihydropyridinyl group, and an oxadiazolyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple heterocyclic rings. The dihydropyridine and oxadiazole rings, in particular, would contribute to the compound’s aromaticity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions such as nucleophilic substitutions or redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the benzyloxy and acetamide groups could potentially increase the compound’s solubility in polar solvents .科学的研究の応用
Photochemical Cleavage and Catalytic Reduction
The photochemical cleavage of the N-O bond in 1,2,4-oxadiazolines, a structural motif related to the query compound, has been studied under mild conditions. This process leads to the formation of acetamidines, highlighting the chemical reactivity of oxadiazoline derivatives under light exposure and catalytic conditions. The study provides a foundational understanding of the chemical behavior of oxadiazolines, which could be relevant to the research and development of new compounds with similar structural features (G. Srimannarayana et al., 1970).
Synthesis of Pyridin-2(1H)-ones
Research into the intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides led to the formation of pyridin-2(1H)-ones. This study sheds light on the synthetic versatility of acetamide derivatives and their potential for creating heterocyclic compounds with significant chemical and biological properties (O. A. Savchenko et al., 2020).
Corrosion Inhibition
Derivatives of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide, through their synthesis and evaluation, have been identified as effective corrosion inhibitors. This application demonstrates the potential industrial significance of acetamide derivatives in protecting metals against corrosion, thereby extending the utility of these compounds beyond purely biological contexts (A. Yıldırım & M. Çetin, 2008).
NMR Study of Oxadiazole Derivatives
An NMR study of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety has been conducted to elucidate its chemical structure and properties. This research underscores the importance of advanced spectroscopic techniques in understanding the molecular structure of complex organic compounds, which is crucial for their further application in various scientific domains (Li Ying-jun, 2012).
Antimicrobial Activity of Oxadiazole Derivatives
The synthesis and evaluation of acetamide derivatives as antibacterial agents have been explored, highlighting the potential of these compounds in addressing microbial resistance. Such studies are critical for the development of new antimicrobial agents, contributing to the field of medicinal chemistry and pharmaceutical sciences (K. Ramalingam et al., 2019).
特性
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylmethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-14-8-13(6-7-18-14)17-20-16(25-21-17)9-19-15(23)11-24-10-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXNUCHECVEYSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2777102.png)
![Ethyl N-{[(3,5-di-tert-butyl-4-hydroxyphenyl)methoxy]methanethioyl}carbamate](/img/structure/B2777103.png)
![1-[(2-chloro-4-methylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B2777105.png)
![6-{5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}quinoxaline](/img/structure/B2777106.png)

![(1S,4S,5S)-1-(2-Methylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2777112.png)

![3,6-diethyl 2-(4-butoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2777115.png)
![6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline](/img/structure/B2777116.png)


![N'-(4-ethoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2777119.png)
![4-(4-chlorophenyl)-6-(2-(cyclohex-1-en-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2777121.png)
